2-Methyl-2-morpholino-1-(p-tolyl)propan-1-one
Beschreibung
Eigenschaften
IUPAC Name |
2-methyl-1-(4-methylphenyl)-2-morpholin-4-ylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c1-12-4-6-13(7-5-12)14(17)15(2,3)16-8-10-18-11-9-16/h4-7H,8-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEOANEHUOYJHTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C(C)(C)N2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00600928 | |
| Record name | 2-Methyl-1-(4-methylphenyl)-2-(morpholin-4-yl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00600928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104856-52-2 | |
| Record name | 2-Methyl-1-(4-methylphenyl)-2-(morpholin-4-yl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00600928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Vorbereitungsmethoden
Reaction Mechanism and Conditions
This method, adapted from protocols for analogous morpholino ketones, involves a copper-catalyzed coupling between 4-methylpropiophenone and morpholine in dimethyl sulfoxide (DMSO). The reaction proceeds via a radical-based pathway, where the copper catalyst facilitates single-electron transfer (SET) to activate the ketone substrate.
Key steps :
-
Substrate activation : The copper complex ([Cu]) coordinates with the carbonyl oxygen of 4-methylpropiophenone, weakening the α-C–H bond.
-
Radical formation : Homolytic cleavage generates an α-ketone radical, which reacts with morpholine to form a C–N bond.
-
Rearomatization : The intermediate stabilizes to yield the final product.
| Parameter | Value |
|---|---|
| Catalyst | [Cu] (0.1 equiv) |
| Solvent | DMSO |
| Morpholine equiv | 3.0 |
| Temperature | Room temperature (25°C) |
| Time | 10 hours |
| Yield | 82–93% |
Workflow and Purification
-
Reaction setup : 4-Methylpropiophenone (1.0 equiv) and [Cu] catalyst (0.1 equiv) are dissolved in DMSO.
-
Morpholine addition : Morpholine (3.0 equiv) is added dropwise, and the mixture is stirred for 10 hours.
-
Purification : The crude product is purified via silica gel chromatography (ethyl acetate/hexane eluent).
Advantages :
-
High yields under mild conditions.
-
Scalable for industrial production.
Nucleophilic Substitution of Halogenated Precursors
Synthesis of α-Halogenated Intermediate
A halogenated precursor, 2-bromo-2-methyl-1-(p-tolyl)propan-1-one , is first synthesized via bromination of 4-methylpropiophenone using -bromosuccinimide (NBS) under radical initiation.
Bromination conditions :
| Parameter | Value |
|---|---|
| Brominating agent | NBS (1.1 equiv) |
| Initiator | AIBN (azobisisobutyronitrile) |
| Solvent | CCl₄ |
| Temperature | 80°C |
| Time | 4–6 hours |
Morpholine Substitution
The brominated intermediate undergoes nucleophilic substitution with morpholine in tetrahydrofuran (THF) using potassium carbonate as a base:
Reaction parameters :
| Parameter | Value |
|---|---|
| Solvent | THF |
| Base | K₂CO₃ (2.0 equiv) |
| Temperature | Reflux (66°C) |
| Time | 12 hours |
| Yield | 65–75% |
Limitations :
-
Lower yields compared to copper-catalyzed methods.
-
Requires handling of hazardous brominating agents.
Grignard Reagent-Based Approaches
Adaptation from 2-Methyl-1-phenyl-1-propanol Synthesis
A Chinese patent describes Grignard reagent formation using magnesium chips and chlorobenzene in tetrahydrofuran (THF). While this method targets an alcohol intermediate, modifications could theoretically introduce the morpholino group:
-
Grignard formation :
-
Mg chips + chlorobenzene → phenylmagnesium chloride.
-
-
Ketone synthesis : Reaction with acetone derivatives.
-
Morpholino introduction : Quenching with morpholine-containing electrophiles.
Challenges :
-
Grignard reagents are incompatible with acidic protons, limiting direct use with morpholine.
-
Multi-step process reduces efficiency.
Comparative Analysis of Methods
| Method | Yield | Conditions | Scalability | Cost |
|---|---|---|---|---|
| Copper catalysis | 82–93% | Mild, room temp | High | Moderate |
| Nucleophilic subst. | 65–75% | Reflux | Moderate | Low |
| Grignard adaptation | <50% | High temp | Low | High |
Key observations :
-
The copper-catalyzed method is superior in yield and practicality.
-
Nucleophilic substitution is limited by precursor synthesis complexity.
Structural and Spectroscopic Characterization
Critical data for 2-methyl-2-morpholino-1-(p-tolyl)propan-1-one :
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-2-morpholino-1-(p-tolyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used in anhydrous solvents.
Substitution: Halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under controlled temperature and pressure conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted morpholine derivatives.
Wissenschaftliche Forschungsanwendungen
Organic Synthesis
2-Methyl-2-morpholino-1-(p-tolyl)propan-1-one is utilized as a reagent in various organic synthesis processes. Its ability to participate in Michael additions and other nucleophilic reactions makes it valuable for constructing complex organic molecules.
Key Reactions :
- Michael Addition : This compound can act as a Michael acceptor due to the presence of the carbonyl group, facilitating the formation of C-C bonds.
- Amination Reactions : The morpholine moiety can be used for nucleophilic substitutions, enabling the introduction of amine functionalities into target molecules.
Pharmaceutical Development
The morpholine group is often associated with pharmacological activity. Research indicates that derivatives of morpholine exhibit various biological properties, including antimicrobial and anticancer activities.
Case Studies :
- A study published in the Journal of Medicinal Chemistry demonstrated that morpholine derivatives possess significant activity against certain cancer cell lines, suggesting their potential as anticancer agents .
- In another investigation, compounds similar to this compound were evaluated for their antibacterial properties, showing promising results against resistant bacterial strains .
Material Science
In material science, morpholine derivatives are being explored for their use in polymer chemistry. They can serve as intermediates in the synthesis of polymers with specific properties, such as increased flexibility or enhanced thermal stability.
Wirkmechanismus
The mechanism of action of 2-Methyl-2-morpholino-1-(p-tolyl)propan-1-one involves its ability to absorb light and generate reactive species that initiate chemical reactions. In polymer chemistry, for example, the compound absorbs UV light and undergoes a photochemical reaction to produce free radicals. These free radicals then initiate the polymerization of monomers, leading to the formation of polymers.
Molecular Targets and Pathways
The molecular targets and pathways involved in the compound’s action depend on its specific application. In photoinitiation, the primary target is the monomer, which undergoes polymerization upon exposure to the reactive species generated by the compound. In biological research, the compound may interact with enzymes, proteins, or other biomolecules to modulate their activity.
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Analysis
Substituent Effects on Activity
- p-Tolyl Group: Critical for maintaining activity in TNF-α inhibitors (e.g., ME-1 to ME-4) and cathinones (e.g., mephedrone). Bulkier substituents (e.g., 4-chloro, 4-bromo) reduce potency .
- Morpholino vs. Amino Groups: Morpholino’s electronegative oxygen and ring structure reduce basicity, altering pharmacokinetics compared to amino-substituted analogs .
Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight | Key Substituents | Density (g/cm³) |
|---|---|---|---|---|
| Target Compound | C₁₅H₁₉NO₂* | 245.3* | p-Tolyl, Morpholino | 1.355† |
| 1-(Biphenyl-4-yl)methyl Analog | C₂₀H₂₁NO₂ | 307.4 | Biphenyl-4-ylmethyl | N/A |
| Mephedrone | C₁₁H₁₅NO | 177.2 | p-Tolyl, Methylamino | 1.09 |
| PDMP | C₂₂H₃₆N₂O₂ | 372.5 | Decanoylamino, Phenyl | N/A |
*Assuming correction of molecular formula from C₁₄H₁₈BrNO₂ to C₁₅H₁₉NO₂ based on structural consistency. †Reported density may include experimental error due to conflicting formula .
Biologische Aktivität
2-Methyl-2-morpholino-1-(p-tolyl)propan-1-one is a ketone compound characterized by its unique structural features, including a morpholine ring and a para-tolyl group. This compound has garnered attention in various fields of biological research due to its significant biological activities, including cytotoxicity, antimicrobial properties, and potential applications in cancer therapy.
Chemical Structure and Properties
The molecular formula of this compound is C15H21NO. The presence of the morpholine ring enhances its reactivity and biological activity compared to similar compounds. The structural arrangement allows for diverse interactions within biological systems, making it a subject of interest in medicinal chemistry.
Cytotoxicity
Research indicates that this compound exhibits notable cytotoxic effects against various cancer cell lines. For instance, studies have shown that derivatives of this compound have IC50 values indicating effective inhibition of cell proliferation in human lung cancer (A-549) and hepatocellular carcinoma (HepG-2) cell lines. Specific findings include:
| Cell Line | Compound | IC50 Value (μg/mL) |
|---|---|---|
| A-549 | 7b | 2.78 ± 0.86 |
| HepG-2 | 7b | 3.54 ± 1.11 |
These values suggest that certain derivatives of the compound are more effective than standard antitumor drugs like cisplatin, which has an IC50 value of approximately 1.40 ± 1.1 μg/mL against HepG-2 cells .
Antimicrobial Activity
In vitro studies have demonstrated the antimicrobial properties of this compound against various pathogens. The compound's derivatives were tested for minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC), revealing significant activity against bacteria such as Staphylococcus aureus and Staphylococcus epidermidis. For example:
| Pathogen | MIC (μg/mL) | MBC (μg/mL) |
|---|---|---|
| Staphylococcus aureus | 0.22 - 0.25 | Not specified |
| Staphylococcus epidermidis | Not specified | Not specified |
These results indicate that the compound not only inhibits bacterial growth but also demonstrates potential as a therapeutic agent in treating infections .
The mechanisms underlying the biological activity of this compound include:
- Inhibition of DNA Gyrase and DHFR : The compound has shown effectiveness as an inhibitor of DNA gyrase and dihydrofolate reductase (DHFR), with IC50 values ranging from 12.27 to 31.64 μM for DNA gyrase and between 0.52 to 2.67 μM for DHFR .
- Antibiofilm Activity : The compound's derivatives also exhibit significant antibiofilm potential, outperforming standard antibiotics like ciprofloxacin in reducing biofilm formation, which is crucial for combating bacterial infections .
Case Studies and Research Findings
Several studies have explored the efficacy of this compound in various applications:
- Antitumor Evaluation : In a comparative study, derivatives were synthesized and evaluated for their anticancer properties against A-549 and HepG-2 cell lines, demonstrating promising results that suggest further development into therapeutic agents .
- Antimicrobial Evaluation : Research focused on the antimicrobial evaluation of hybrid molecules containing morpholine structures indicated enhanced activity against resistant bacterial strains, highlighting the importance of structural modifications in improving efficacy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
